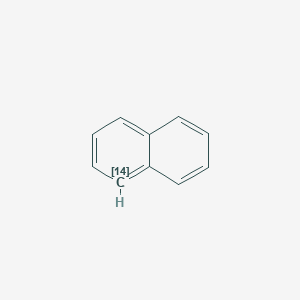

Naphthalene-1-14C

Description

Significance of Carbon-14 (B1195169) Labeling in Naphthalene (B1677914) Research

The use of Carbon-14 as a tracer is a well-established and powerful technique in chemical and biological research. moravek.comselcia.com Its long half-life of 5,730 years makes it ideal for long-term studies without the need for decay correction. moravek.comnih.gov The low-energy beta emissions from ¹⁴C are easily detectable and quantifiable, yet pose a lower risk compared to other radioisotopes. moravek.com

Key advantages of using ¹⁴C labeling in naphthalene research include:

Traceability : The radioactive signal from ¹⁴C allows for the precise tracking of naphthalene and its metabolites through complex systems like soil, water, and living organisms. nih.govopenmedscience.com

Metabolic Pathway Elucidation : Researchers can identify and quantify the various metabolites formed from naphthalene, providing critical insights into its biotransformation pathways. openmedscience.comnih.gov

Quantification : The amount of ¹⁴C present in different samples can be accurately measured, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org

Stability : The carbon-carbon bonds in the naphthalene ring are stable, ensuring that the ¹⁴C label remains with the core structure of the molecule or its direct derivatives throughout the study. moravek.com

Scope and Objectives of Naphthalene-1-14C Studies in Environmental and Biological Systems

Research utilizing Naphthalene-1-14C aims to elucidate the compound's behavior and impact.

In environmental systems , studies with Naphthalene-1-14C focus on:

Biodegradation : Determining the rate and extent to which microorganisms in soil and sediment break down naphthalene under different conditions (aerobic vs. anaerobic). tandfonline.comnih.gov

Sorption and Desorption : Understanding how naphthalene binds to soil and sediment particles, which affects its mobility and bioavailability. acs.org

In biological systems , the objectives of Naphthalene-1-14C studies include:

Metabolism and Bioaccumulation : Investigating how organisms take up, metabolize, and eliminate naphthalene. nih.govresearchgate.net

Tissue Distribution : Identifying the target organs and tissues where naphthalene and its metabolites accumulate. iarc.frresearchgate.net

Covalent Binding : Assessing the extent to which reactive naphthalene metabolites bind to cellular macromolecules like DNA and proteins, which is a key aspect of its toxicity. iarc.fr

Detailed Research Findings

Numerous studies have employed Naphthalene-1-14C to gain valuable insights.

Environmental Fate and Biodegradation

A study on the metabolism of ¹⁴C-naphthalene in marine sediments from the Mumbai coast revealed significant differences in mineralization under aerobic and anaerobic conditions. tandfonline.comnih.gov

| Condition | Mineralization (% of applied activity over 5 weeks) |

|---|---|

| Aerobic | 31.6% tandfonline.comnih.gov |

| Anaerobic | 5% tandfonline.comnih.gov |

Another study investigated the desorption of [¹⁴C]naphthalene from creosote-contaminated soils before and after bioremediation. The research found that while bioremediation removed lower-molecular-weight components, the partition coefficients for naphthalene were not significantly affected. acs.org

Biological Uptake, Metabolism, and Excretion

Research on the mussel Mytilus edulis using [1-¹⁴C]naphthalene demonstrated that prior exposure to unlabeled naphthalene enhanced the elimination rate of the radiolabeled compound from the gills and kidneys. researchgate.net This suggests an active excretion process that can be induced. researchgate.net

In studies with male Sprague-Dawley rats, the excretion and metabolism of orally administered [1-¹⁴C]naphthalene were examined. The majority of the radioactivity was excreted in the urine within the first 24 hours. europa.eu

| Time Period | Urine (% of dose) | Feces (% of dose) | Bile (in cannulated rats) (% of dose) |

|---|---|---|---|

| 0-24 hours | 75.6% europa.eu | - | 66.8% europa.eu |

| 0-72 hours | 81.1-84.3% europa.eu | 6.3-6.6% europa.eu | 58.5-75.2% europa.eu |

Further studies in mice have identified numerous metabolites of naphthalene, including sulfate (B86663) and glucuronic acid conjugates of naphthol and dihydroxynaphthalene, as well as various mercapturic acid pathway derivatives. nih.gov These findings highlight the complex biotransformation processes that naphthalene undergoes in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC=C[14CH]=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Fate and Transport Dynamics of Naphthalene 1 14c

Biodegradation and Mineralization Pathways of Naphthalene-1-14C

The biodegradation of Naphthalene-1-14C involves its breakdown by microorganisms, while mineralization refers to the complete conversion of the organic molecule to inorganic products, primarily carbon dioxide (¹⁴CO₂). The use of the ¹⁴C isotope is essential for accurately quantifying mineralization rates and understanding the efficiency of microbial degradation processes. researchgate.netoup.com

Microbial Degradation Mechanisms of Labeled Naphthalene (B1677914)

Microorganisms have evolved diverse and sophisticated mechanisms to utilize naphthalene as a source of carbon and energy. These processes are fundamental to the natural attenuation of naphthalene contamination in the environment.

Under aerobic conditions, the microbial degradation of naphthalene predominantly proceeds through two well-characterized pathways: the salicylate (B1505791) pathway and the phthalic acid pathway. researchgate.netmdpi.com

The salicylate pathway is initiated by the action of naphthalene dioxygenase, which hydroxylates the naphthalene ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (naphthalene cis-dihydrodiol). asm.orgnih.gov This intermediate is then converted to 1,2-dihydroxynaphthalene. nih.govnih.gov Subsequent enzymatic reactions lead to the formation of a key intermediate, salicylic (B10762653) acid. mdpi.comnih.goviarc.fr Salicylic acid can then be further metabolized to catechol or gentisate before the aromatic ring is cleaved and the molecule enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.comasm.org

The phthalic acid pathway represents an alternative route for naphthalene degradation. In this pathway, naphthalene is also initially oxidized, but the subsequent series of reactions leads to the formation of phthalic acid as a central intermediate. researchgate.netresearchgate.net This pathway has been identified in various bacterial strains, including some Pseudomonas and Rhodococcus species. researchgate.netresearchgate.net From phthalic acid, the molecule is further broken down and funneled into the TCA cycle. researchgate.net

Several studies have identified a range of intermediates in these aerobic degradation pathways, confirming their operation in various microorganisms. These intermediates include:

cis-naphthalene dihydrodiol asm.org

1,2-dihydroxynaphthalene osdd.net

Salicylaldehyde science.gov

Salicylic acid researchgate.netiarc.fr

Catechol researchgate.netasm.org

Phthalic acid researchgate.netosdd.net

Protocatechuic acid osdd.net

The specific pathway utilized can depend on the microbial species involved. For instance, while many Pseudomonas species primarily use the salicylate pathway, some Rhodococcus strains are known to employ the phthalic acid pathway. mdpi.com

Identified Aerobic Degradation Intermediates of Naphthalene

| Intermediate Compound | Pathway(s) |

|---|---|

| cis-1,2-dihydroxy-1,2-dihydronaphthalene | Salicylate Pathway |

| 1,2-dihydroxynaphthalene | Salicylate Pathway |

| Salicylaldehyde | Salicylate Pathway |

| Salicylic Acid | Salicylate Pathway |

| Catechol | Salicylate Pathway |

| Gentisic Acid | Salicylate Pathway, Gentisic Acid Pathway |

| Phthalic Acid | Phthalic Acid Pathway |

In the absence of oxygen, the degradation of naphthalene is more challenging but can occur under specific conditions, primarily through anaerobic respiration where alternative electron acceptors are utilized. The mineralization of [¹⁴C]naphthalene to ¹⁴CO₂ has been documented under sulfate-reducing and nitrate-reducing (denitrifying) conditions. wur.nlnih.gov

Under sulfate-reducing conditions , certain microbial consortia can oxidize naphthalene. nih.gov Studies using ¹⁴C-naphthalene have demonstrated its mineralization to ¹⁴CO₂ in sediments from contaminated marine harbors. nih.govasm.org This process is dependent on the presence of sulfate (B86663) as the terminal electron acceptor. asm.org The addition of molybdate (B1676688), a specific inhibitor of sulfate reduction, has been shown to inhibit the oxidation of naphthalene, confirming the role of sulfate-reducing bacteria. asm.orgoup.com While the complete pathway is still under investigation, naphthalenol has been suggested as a potential early intermediate. oup.com

Under denitrifying conditions , naphthalene can also be biodegraded. wur.nl The mineralization of ¹⁴C-naphthalene has been observed to coincide with the consumption of nitrate (B79036). wur.nlnih.gov Pure cultures of bacteria, including strains related to Pseudomonas stutzeri and Vibrio pelagius, have been shown to degrade naphthalene anaerobically with nitrate as the electron acceptor. asm.org In these studies, a significant portion of the ¹⁴C from labeled naphthalene was incorporated into the bacterial biomass, with a smaller fraction mineralized to ¹⁴CO₂. asm.org

The terminal metabolite in the complete anaerobic degradation of naphthalene is carbon dioxide (¹⁴CO₂), along with reduced forms of the electron acceptors used, such as sulfide (B99878) (from sulfate) or nitrogen gas (from nitrate). asm.org

Anaerobic Degradation of Naphthalene-1-¹⁴C

| Condition | Electron Acceptor | Key Findings |

|---|---|---|

| Sulfate-Reducing | Sulfate (SO₄²⁻) | Mineralization of [¹⁴C]naphthalene to ¹⁴CO₂ observed in contaminated sediments. nih.gov Inhibition by molybdate confirms the role of sulfate reduction. asm.orgoup.com |

The enzymatic machinery employed by microorganisms is central to the biodegradation of naphthalene. The initial and often rate-limiting step in aerobic degradation is catalyzed by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs) . nih.govtandfonline.comasm.org

Naphthalene dioxygenase (NDO) is the most well-studied RHD involved in naphthalene degradation. nih.govoup.comebi.ac.uk It is a multi-component enzyme system that incorporates both atoms of molecular oxygen into the naphthalene molecule to form cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govebi.ac.uk This enzyme system typically consists of a reductase, a ferredoxin, and a terminal oxygenase component (ISPNAP), which contains a Rieske [2Fe-2S] iron-sulfur center. nih.govebi.ac.ukgenome.jp The gene encoding the large subunit of the terminal oxygenase, nahAc, is often used as a functional marker for naphthalene degradation potential in environmental samples. oup.com

Other ring-hydroxylating dioxygenases also play a role in the degradation of naphthalene and other PAHs. tandfonline.comasm.orgoup.com These enzymes exhibit varying substrate specificities, with some capable of transforming a range of aromatic compounds. asm.org For example, whole-transcriptome analysis of Acinetobacter calcoaceticus Aca13 revealed that aromatic ring-hydroxylating dioxygenase is the key enzyme for naphthalene degradation in this strain. tandfonline.com

Following the initial dioxygenase attack, other enzymes are involved in the subsequent steps of the degradation pathways. These include:

1,2-dihydroxynaphthalene dioxygenase : This enzyme cleaves the aromatic ring of 1,2-dihydroxynaphthalene. science.gov

Salicylate hydroxylase : This enzyme converts salicylate to catechol or gentisate. asm.orgscience.gov

Catechol 2,3-oxygenase : This enzyme is involved in the further breakdown of catechol. science.gov

The expression and activity of these enzymatic systems are crucial for the efficient biodegradation of naphthalene in the environment.

The rate and extent of Naphthalene-1-14C biodegradation are significantly influenced by various environmental factors.

Sediment Redox Conditions : The oxidation-reduction (redox) potential of sediments plays a critical role. Aerobic degradation is generally faster than anaerobic degradation. researchgate.net Studies have shown that the degradation of ¹⁴C-naphthalene is much faster in oxidized sediments compared to reduced, anaerobic sediments. researchgate.net In some cases, no significant breakdown of naphthalene was observed under strictly anaerobic conditions in certain sediments. researchgate.net However, a shift from anaerobic to aerobic conditions can markedly increase the degradation rate. researchgate.net The presence of an oxidized surface layer over reduced sediment can create a zone of enhanced hydrocarbon degradation. researchgate.net Under anaerobic conditions, the availability of electron acceptors like nitrate and sulfate is a key determinant of degradation potential. wur.nl

Surfactants : Surfactants can influence the bioavailability of hydrophobic compounds like naphthalene. Nonionic surfactants, such as Brij 30 and Triton X-100, can increase the aqueous concentration of naphthalene by forming micelles. asm.orgnih.gov Studies using ¹⁴C-naphthalene have shown that naphthalene solubilized within these micelles remains bioavailable and can be mineralized by degrading bacteria. asm.orgnih.gov However, the effect of surfactants can be complex. While some studies show enhanced degradation, others report inhibitory effects or no significant impact. asm.orggnest.orgresearchgate.net The outcome can depend on the type and concentration of the surfactant, the specific microorganisms present, and potential toxicity of the surfactant itself. researchgate.net For instance, high concentrations of some surfactants can be toxic to microorganisms or the surfactant may be preferentially degraded over the target contaminant. researchgate.net

Quantifying the abundance and activity of naphthalene-degrading microorganisms in environmental samples is crucial for assessing bioremediation potential. Methods utilizing ¹⁴C-labeled naphthalene are particularly powerful for this purpose as they directly measure the metabolic activity of the target population.

¹⁴C-Respirometry : This technique measures the mineralization of [¹⁴C]naphthalene to ¹⁴CO₂ over time. researchgate.netoup.com By incubating an environmental sample (e.g., soil, water, or sediment) with a known amount of [¹⁴C]naphthalene and trapping the evolved ¹⁴CO₂, researchers can determine the rate and extent of degradation. researchgate.netoup.com This method provides a direct measure of the catabolic potential of the microbial community for naphthalene. oup.com

¹⁴C-Most-Probable-Number (MPN) : The MPN method is a statistical approach used to estimate the number of viable microorganisms in a sample. When combined with ¹⁴C-labeled substrates, it can specifically enumerate the population of naphthalene degraders. The method involves serially diluting a sample into a liquid medium containing [¹⁴C]naphthalene as the sole carbon source. After incubation, the tubes are assayed for the production of ¹⁴CO₂ or other metabolites. The pattern of positive and negative results across the dilutions is used to calculate the most probable number of naphthalene-degrading organisms in the original sample.

Correlation with Functional Genes : The abundance of functional genes involved in naphthalene degradation, such as nahAc, can be quantified using molecular techniques like quantitative polymerase chain reaction (qPCR). Studies have shown a significant correlation between the abundance of nahAc genes and the aerobic ¹⁴C-naphthalene mineralization potential in contaminated soils. oup.comnih.gov This indicates that quantifying these genes can serve as a valuable tool for estimating the bioremediation potential of a site. nih.gov

Influence of Environmental Factors on Microbial Degradation of Naphthalene-1-14C (e.g., Surfactants, Sediment Redox Conditions)

Sorption and Desorption Processes of Naphthalene-1-14C

Sorption and desorption are critical processes that control the mobility and bioavailability of Naphthalene-1-14C in the environment. These processes involve the partitioning of the compound between the solid phase (e.g., soil, sediment) and the aqueous phase.

Adsorption is the accumulation of a substance at the interface between two phases. In the context of Naphthalene-1-14C, it refers to its binding to soil and sediment particles. Adsorption to soil is a dominant removal mechanism for naphthalene in some systems. acs.orgnih.gov For example, in laboratory-scale bioretention cells, adsorption to soil accounted for 56-73% of the added [¹⁴C]-naphthalene. acs.orgnih.gov

The extent of adsorption is influenced by the properties of both the naphthalene molecule and the environmental medium. Naphthalene is a hydrophobic organic compound, and its sorption to soils and sediments is primarily driven by hydrophobic interactions. agriculturejournals.cz The adsorption process is often rapid, with an apparent equilibrium being reached within 10 to 15 hours in batch experiments. oup.com Sorption isotherms, which describe the relationship between the concentration of the sorbed compound and its concentration in the solution at equilibrium, are often nonlinear for naphthalene. nih.gov

The organic matter content of soil and sediment is a key factor influencing the sorption of Naphthalene-1-14C. oup.comfrontiersin.org Generally, sorption increases with higher organic carbon content. agriculturejournals.czfrontiersin.org Both aliphatic and aromatic components of soil organic matter (SOM) are important for the sorption of hydrophobic organic compounds like naphthalene. nih.gov The sorption of naphthalene by various sorbents is regulated by hydrophobic and π-π interactions with their alkyl and aromatic carbon moieties. nih.govacs.org

However, the relationship is not always straightforward. In some cases, soil organic matter may not have a significant impact on the sorption behavior, and adsorption to clay and silt fractions can be important. researchgate.net The physical organization of the organic matter can also play a role. researchgate.net Humin, a component of SOM, has been shown to have a high sorption capacity for naphthalene, with nonlinearity and hysteresis in sorption isotherms being attributed to its condensed structure. nih.gov

Temperature also affects sorption, with the extent of naphthalene sorption generally decreasing as temperature increases. agriculturejournals.czfrontiersin.orgfrontiersin.org

Adsorption of Naphthalene-1-14C to Environmental Media (e.g., Soil, Sediment)

Volatilization Studies of Naphthalene-1-14C from Various Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. For naphthalene, which is a volatile compound, this can be a significant transport pathway from soil and water to the atmosphere. nih.gov

Studies have shown that volatilization of naphthalene from environmental compartments can occur, although the extent can be highly variable. In some controlled laboratory experiments, volatilization of [¹⁴C]-naphthalene was found to be negligible (<0.04%). acs.orgnih.govresearchgate.net However, field studies have demonstrated that direct surface volatilization of naphthalene from contaminated sites can be a measurable attenuation pathway. nih.gov At a creosote-contaminated site, a maximum flux of 23 µg m⁻² h⁻¹ was measured, with direct volatilization being influenced by factors such as the groundwater level, soil moisture, and atmospheric pressure changes. nih.gov The presence of vegetation, such as in phytoremediation systems, can indirectly promote direct volatilization by altering the hydrology of the site. nih.gov

The Henry's Law constant for naphthalene indicates that it is moderately to highly volatile from water and moist soil.

Data Tables

Table 1: Pyrolytic Conversion of [¹⁴C]-Naphthalene in Coal Tar

| Temperature (°C) | Residence Time (s) | Conversion to THFI (%) |

| 800 | 50 | 1.6 |

| 900 | 50 | 5.3 |

| 950 | 50 | 47 |

Data sourced from a study on the pyrolysis of coal tar containing ¹⁴C-labeled naphthalene. acs.org THFI stands for Tetrahydrofuran Insoluble.

Table 2: Fate of [¹⁴C]-Naphthalene in Laboratory Bioretention Cells

| Treatment | Naphthalene Removal Efficiency (%) | Adsorption to Soil (% of added) | Mineralization (% of added) | Plant Uptake (% of added) | Volatilization (% of added) |

| Planted Columns | 93 | 56-73 | 12-18 | 2-23 | <0.04 |

| Unplanted Control | 78 | 56-73 | 12-18 | N/A | <0.04 |

Data from a 5-month study using laboratory-scale bioretention cells spiked with [¹⁴C]-naphthalene. acs.orgnih.gov

List of Chemical Compounds

1,4-naphthalenedione

[¹⁴C]-Naphthalene

Coal Tar

Naphthalene

Phthalic acid

Tetrahydrofuran

Titanium dioxide

Bioavailability and Biotransformation of Naphthalene 1 14c in Non Human Biological Systems

Uptake and Translocation Studies of Naphthalene-1-14C

The use of Naphthalene-1-14C allows researchers to track the absorption and internal movement of naphthalene (B1677914) in both plants and animals, providing critical data on how this compound is processed in different living systems.

Plant Uptake and Intrasystemic Distribution of Naphthalene-1-14C

Plants can absorb naphthalene from their environment, and Naphthalene-1-14C has been instrumental in quantifying this process. Understanding the dynamics of uptake and distribution is essential for assessing the potential contamination of flora.

Table 1: Illustrative Acropetal Translocation of a Radiolabeled PAH in Pea Plants

| Plant Part | Radioactivity Level (dpm/g dry weight) |

|---|---|

| Root Base | ~2,700,000 |

| Stem Apex | <20,000 |

This table is based on conceptual data from a study on [¹⁴C]fluoranthene in pea plants, illustrating the general principle of acropetal translocation where concentrations decrease from the point of uptake. researchgate.net

Naphthalene-1-14C can also be absorbed directly by plant leaves from the atmosphere. Following this foliar uptake, the compound can be transported downwards towards the roots, a process termed basipetal transport. Studies using radiolabeled auxins like naphthaleneacetic acid (NAA) have shown that this downward transport occurs, although it can be limited. capes.gov.brresearchgate.net Research on winter wheat showed that PAHs applied to the leaves could be translocated to the roots. researchgate.net Similarly, studies on cotton stem sections using ¹⁴C-NAA confirmed basipetal transport. nih.govoup.com However, the efficiency of basipetal transport is often less than that of acropetal movement. researchgate.net

Several environmental and plant-specific factors affect the uptake of naphthalene. Temperature is a key factor; increased temperatures can significantly enhance the penetration of naphthalene-related compounds through the leaf cuticle. researchgate.netashs.orgresearchgate.net Studies on pear leaves showed that the penetration of naphthaleneacetamide (NAAm) increased markedly as temperatures rose from 5°C to 35°C. ashs.orgresearchgate.netresearchgate.net The plant's cuticular wax, a protective outer layer, is a primary barrier to foliar absorption. frontiersin.org The composition and thickness of this wax layer, which can be influenced by environmental factors like temperature and light, determine its permeability to external compounds. researchgate.netfrontiersin.org For instance, immature leaves with less developed epicuticular wax tend to absorb more of a substance than mature leaves.

Foliar Uptake and Basipetal Transport Dynamics

Non-Human Animal Uptake and Bioconcentration of Naphthalene-1-14C

In non-human animals, Naphthalene-1-14C is used to study absorption, distribution, and concentration in various tissues, which is fundamental for toxicological assessments.

Following ingestion, Naphthalene-1-14C is readily absorbed from the gastrointestinal tract in mammalian models like rats. nih.govcdc.gov Studies have demonstrated rapid absorption, with the compound and its metabolites being distributed throughout the body via the bloodstream. cdc.govepa.gov When ¹⁴C-naphthalene was instilled into isolated rat intestinal loops, 84% was recovered in the portal blood within 30 minutes. nih.govnih.gov Once absorbed, the radioactivity becomes widely distributed, with notable concentrations found in the adipose tissue, liver, and kidneys. nih.gov For instance, after oral administration to swine and cattle, the highest levels of naphthalene were found in adipose tissue and the liver, respectively. nih.goviarc.fr Over time, the compound is metabolized and excreted, primarily in the urine and feces. dtic.milnih.govresearchgate.net

Table 2: Tissue Distribution of Naphthalene in Various Species After Oral Dosing

| Species | Tissue with Highest Concentration (Single Dose) | Tissue with Highest Concentration (31 Daily Doses) |

|---|---|---|

| Pullets | Adipose Tissue, Kidney, Liver, Lung | Kidney |

| Swine | Adipose Tissue | Lung |

| Cattle | Liver | Liver |

This table is based on data from a study involving the oral intubation of naphthalene in various farm animals. nih.gov

Dermal Absorption Profiles in Animal Models

The dermal absorption of Naphthalene-1-14C has been investigated in various animal models, revealing rapid uptake and distribution. In male rats, following dermal application, the plasma half-lives for absorption and elimination of radioactivity were determined to be 2.1 hours and 12.8 hours, respectively, with plasma concentrations peaking 4 hours after the start of exposure. europa.eu The primary route of excretion for the absorbed radioactivity was via urine, with approximately 50% of the dose recovered in the urine within 12 hours and a total of 63% within 24 hours. europa.eu Expired air accounted for a smaller but significant portion of excretion, at 13.6% of the initial dose. europa.eu

Studies using porcine skin, which is considered a good surrogate for human skin, have also demonstrated the dermal penetration of naphthalene. nih.govconcawe.eu In one study, the absorption efficiency of naphthalene from an artificial sweat vehicle was 35.0 ± 4.6% of the applied dose. nih.gov The permeability of porcine skin to naphthalene was calculated to be 12.4 ± 2.2 × 10⁻³ cm/h. nih.gov

The table below summarizes key findings on the dermal absorption of Naphthalene-1-14C in animal models.

| Animal Model | Key Findings | Reference |

| Male Rats | Plasma absorption half-life: 2.1 hours; Peak plasma concentration: 4 hours post-exposure; Urinary excretion: ~63% within 24 hours. | europa.eu |

| Porcine Skin | Dose absorption efficiency: 35.0 ± 4.6%; Permeability: 12.4 ± 2.2 × 10⁻³ cm/h. | nih.gov |

Respiratory Tract Uptake and Efficiency in Experimental Animals

The respiratory tract is a significant route of uptake for naphthalene. Studies in F344 rats have shown that the uptake efficiency in the upper respiratory tract (URT) is dependent on the inspired concentration. nih.gov In male and female rats, as the concentration of naphthalene increased, the percentage of uptake decreased. nih.govcdc.gov For instance, at an inspiratory flow rate of 150 ml/min, URT uptake efficiencies in female rats were 56%, 40%, 34%, and 28% at inspired concentrations of 1, 4, 10, and 30 ppm, respectively. nih.gov A similar trend was observed in male rats. nih.gov

The role of cytochrome P450 (CYP) enzymes in the nasal cavity is crucial for this uptake, as pretreatment with a CYP inhibitor significantly reduced the scrubbing of naphthalene from the inspired air, particularly at lower concentrations. nih.gov In mice, a similar concentration-dependent uptake was observed in the upper respiratory tract. cdc.gov

The following table presents the uptake efficiencies of naphthalene in the upper respiratory tract of rats at different concentrations.

| Species | Sex | Inspiratory Flow Rate (ml/min) | Inspired Concentration (ppm) | Uptake Efficiency (%) | Reference |

| Rat (F344) | Female | 150 | 1 | 56 | nih.gov |

| Rat (F344) | Female | 150 | 4 | 40 | nih.gov |

| Rat (F344) | Female | 150 | 10 | 34 | nih.gov |

| Rat (F344) | Female | 150 | 30 | 28 | nih.gov |

| Rat (F344) | Male | 150 | 1 | 57 | nih.gov |

| Rat (F344) | Male | 150 | 4 | 49 | nih.gov |

| Rat (F344) | Male | 150 | 10 | 37 | nih.gov |

| Rat (F344) | Male | 150 | 30 | 36 | nih.gov |

Tissue-Specific Distribution of Naphthalene-1-14C and its Metabolites (e.g., Adipose, Liver, Kidney, Lung, Spleen)

Following absorption, Naphthalene-1-14C and its metabolites are distributed throughout the body, with specific patterns of accumulation in various tissues. In young pigs administered a single oral dose, the highest concentration of radioactivity after 24 hours was found in adipose tissue, followed by the kidneys, liver, and lungs. cdc.gov However, with repeated oral administration, the distribution pattern shifted, with the highest concentration of the radiolabel found in the lungs, followed by the liver and heart, and very little in the fat tissue. cdc.gov

In rats, 48 hours after dermal administration, the highest concentration of radioactivity was found at the skin application site, with lesser amounts in the ileum, duodenum, and kidney. europa.eu Studies with hexachloronaphthalene (HxCN), a related compound, in rats also showed significant accumulation in the liver and adipose tissue following both intraperitoneal and oral administration. ijomeh.eu

The table below details the tissue distribution of Naphthalene-1-14C derived radioactivity in young pigs after a single oral dose.

| Tissue | Percentage of Dose per mg Tissue (Mean ± SD) | Reference |

| Adipose | 3.48 ± 2.16% | cdc.gov |

| Kidney | 0.96% | cdc.gov |

| Liver | 0.26 ± 0.06% | cdc.gov |

| Lung | 0.16% | cdc.gov |

| Heart | 0.09 ± 0.04% | cdc.gov |

| Spleen | 0.07 ± 0.01% | cdc.gov |

Bioavailability of Naphthalene-1-14C to Aquatic Organisms and Invertebrates (e.g., Copepods, Annelids)

Naphthalene-1-14C is readily bioavailable to a range of aquatic organisms. The marine annelid, Neanthes arenaceodentata, was found to rapidly accumulate ¹⁴C-naphthalene from seawater, with a magnification factor of 40 times during a 24-hour exposure. allenpress.com Upon being returned to clean seawater, the worms slowly depurated the accumulated naphthalene to undetectable levels within 300 hours. allenpress.com This study also provided evidence that Neanthes can metabolize naphthalene into more polar forms. allenpress.com

The mussel, Mytilus edulis, also demonstrates uptake of ¹⁴C-naphthalene. researchgate.netrivm.nl The pattern of accumulation is influenced by factors such as the presence of food, exposure duration, and the concentration of naphthalene in the water. researchgate.net In the estuarine fish, Fundulus similus, orally administered ¹⁴C-naphthalene was rapidly distributed, with high levels of radioactivity found in the liver and gall bladder two hours post-administration. allenpress.com Notably, a significant amount of radioactivity was also found in the brain. allenpress.com

Metabolic Pathways and Metabolite Identification in Non-Human Systems using Naphthalene-1-14C

Initial Biotransformation Steps of Naphthalene-1-14C (e.g., Cytochrome P450-Mediated Epoxidation)

The initial and critical step in the biotransformation of naphthalene is its metabolic activation by cytochrome P450 (CYP) monooxygenases. nih.govsigmaaldrich.com This enzymatic reaction leads to the formation of a reactive intermediate, naphthalene-1,2-oxide, which is a chiral 1,2-epoxide. nih.govepa.gov This epoxidation is a key activation step that precedes further metabolic transformations. cdc.govnih.gov

Significant species and tissue differences exist in the rate and stereochemistry of naphthalene epoxidation. nih.gov For example, in mice, CYP2F2 appears to be a critical enzyme in the lung for this process. cdc.gov The formation of the 1R,2S-epoxide is the predominant enantiomer in mouse, rat, and hamster airway explants. nih.gov

The table below outlines the key enzymes involved in the initial biotransformation of naphthalene.

| Enzyme Family | Specific Isoforms (where identified) | Role | Reference |

| Cytochrome P450 (CYP) | CYP1A2, CYP2A6, CYP2D6*1, CYP2F2, CYP3A4 | Catalyze the initial epoxidation of naphthalene to naphthalene-1,2-oxide. | nih.govcdc.govresearchgate.netnih.gov |

Formation and Structural Characterization of Major Metabolites

Following the initial epoxidation, naphthalene-1,2-oxide can undergo several competing metabolic pathways. cdc.gov One major pathway involves hydration by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol). nih.govresearchgate.net This dihydrodiol can then be further metabolized. cdc.gov

Alternatively, the epoxide can conjugate with glutathione (B108866) (GSH), a detoxification pathway, leading to the formation of mercapturic acids that are excreted. nih.gov The epoxide can also spontaneously rearrange to form 1-naphthol (B170400) and 2-naphthol (B1666908). cdc.govepa.gov

Further metabolism of these primary metabolites leads to a variety of other compounds. For example, 1-naphthol can be oxidized to 1,4-naphthoquinone (B94277). nih.gov Dihydrodiol can be converted to 1,2-dihydroxynaphthalene, which can then be oxidized to 1,2-naphthoquinone (B1664529). cdc.gov In rats treated dermally with naphthalene, major urinary metabolites included 2,7-dihydroxynaphthalene (B41206) and 1,2-dihydroxynaphthalene. europa.euorst.edu In perfused mouse liver studies using ¹⁴C-naphthalene, metabolites identified included sulfate (B86663) and glucuronic acid conjugates of naphthol and dihydroxynaphthalene, as well as dihydrodiol. nih.gov

The following table lists some of the major metabolites of naphthalene identified in non-human systems.

| Metabolite | Precursor | System/Organism | Reference |

| Naphthalene-1,2-oxide | Naphthalene | Mammalian Systems | nih.govepa.gov |

| trans-1,2-dihydro-1,2-naphthalenediol | Naphthalene-1,2-oxide | Mammalian Systems | nih.govresearchgate.net |

| 1-Naphthol | Naphthalene-1,2-oxide | Mammalian Systems | cdc.govepa.gov |

| 2-Naphthol | Naphthalene-1,2-oxide | Mammalian Systems | cdc.govepa.gov |

| 1,2-Dihydroxynaphthalene | trans-1,2-dihydro-1,2-naphthalenediol | Rat | europa.eucdc.gov |

| 1,2-Naphthoquinone | 1,2-Dihydroxynaphthalene | Mammalian Systems | cdc.govorst.edu |

| 1,4-Naphthoquinone | 1-Naphthol | Human Liver Microsomes | nih.gov |

| 2,7-Dihydroxynaphthalene | Naphthalene | Rat | europa.euorst.edu |

| N-acetylated glutathione conjugate | Naphthalene | Mouse Liver | nih.gov |

This article details the biotransformation of Naphthalene-1-14C in various non-human biological systems, focusing on the metabolic pathways and resulting byproducts.

2 Metabolic Products of Naphthalene-1-14C

The biotransformation of Naphthalene-1-14C results in a variety of metabolites, formed through several key pathways. These include the formation of dihydrodiols, naphthols, quinones, and various conjugated products.

1 Dihydrodiol Derivatives (e.g., Naphthalene 1,2-dihydrodiol)

The initial step in the metabolism of naphthalene in many organisms involves its oxidation by cytochrome P450 enzymes to form naphthalene-1,2-oxide. cdc.gov This epoxide is then hydrated by the enzyme epoxide hydrolase to yield trans-1,2-dihydro-1,2-naphthalenediol, commonly known as naphthalene dihydrodiol. cdc.govresearchgate.net

In studies with isolated perfused mouse liver, dihydrodiol was identified as a significant metabolite of [14C]naphthalene. nih.gov Specifically, in the urine of mice exposed to naphthalene, dihydrodiol was the most abundant metabolite found. nih.gov Similarly, in vitro studies using human lung microsomes showed that naphthalene is metabolized to dihydrodiol. epa.gov The formation of naphthalene dihydrodiol is a critical step, as this intermediate can be further metabolized to other products. cdc.gov For instance, in rhesus macaques, dihydrodiol was the predominant water-soluble metabolite of naphthalene in all airway subcompartments studied. nih.gov In contrast, cyanobacteria such as Oscillatoria sp. produce cis-1,2-dihydroxy-1,2-dihydronaphthalene. microbiologyresearch.org

2 Naphthol Isomers (e.g., 1-Naphthol, 2-Naphthol)

Naphthol isomers, primarily 1-naphthol and to a lesser extent 2-naphthol, are major metabolites of naphthalene. epa.govnih.gov These are formed through the spontaneous rearrangement of the unstable naphthalene-1,2-oxide intermediate. cdc.gov In rats, both 1- and 2-naphthol have been identified as urinary metabolites. nih.gov Studies have shown that the intestinal microflora plays an essential role in the formation of naphthols from naphthalene precursors. nih.gov

In experiments with the cyanobacterium Oscillatoria sp., 1-naphthol was the major metabolite identified from the oxidation of naphthalene. microbiologyresearch.org Further studies with various cyanobacteria and microalgae confirmed that the ability to oxidize naphthalene to 1-naphthol is widespread among these organisms. microbiologyresearch.org In vitro studies with human liver microsomes have also identified 1-naphthol and 2-naphthol as metabolites, with CYP1A2 being the most efficient enzyme for 1-naphthol production and CYP3A4 for 2-naphthol. researchgate.net

3 Quinone Metabolites (e.g., 1,2-Naphthoquinone, 1,4-Naphthoquinone)

Quinone metabolites, such as 1,2-naphthoquinone and 1,4-naphthoquinone, are formed from the further oxidation of dihydrodiol and naphthol intermediates. cdc.goviarc.fr Naphthalene 1,2-dihydrodiol can be converted to 1,2-dihydroxynaphthalene, which is then oxidized to 1,2-naphthoquinone. cdc.gov The formation of 1,4-naphthoquinone is thought to occur via the oxidation of 1-naphthol. cdc.gov

In vitro studies using reconstituted cytochrome P450 systems from rat liver have identified 1,2- and 1,4-naphthoquinones as products of 1-naphthol metabolism. iarc.fr When isolated perfused mouse lungs were infused with naphthalene oxide, 1,4-naphthoquinone was a significant polar metabolite. nih.gov These quinones are reactive compounds and are considered to be involved in the toxic effects of naphthalene. cdc.goviarc.fr

4 Conjugation Products (e.g., Glutathione Conjugates, Glucuronides, Sulfates, Mercapturic Acids)

To facilitate excretion, the primary metabolites of naphthalene undergo conjugation with various endogenous molecules. These conjugation products include glutathione (GSH) conjugates, glucuronides, sulfates, and mercapturic acids. nih.goviarc.frnih.gov

Glutathione Conjugates: Naphthalene-1,2-oxide can be conjugated with glutathione, a reaction that can be enzymatic or spontaneous. epa.gov In vitro metabolism of [1-14C]-naphthalene with rat liver homogenate produced a significant amount of GSH conjugates. nih.gov

Glucuronides and Sulfates: Naphthols and dihydroxynaphthalenes can be conjugated with glucuronic acid and sulfate. nih.gov In the perfusate from isolated mouse liver studies, sulfate conjugates of naphthol and dihydroxynaphthalene, as well as glucuronic acid conjugates, were found in high levels. nih.gov Naphthol-glucuronide was also a major metabolite identified in perfused mouse lungs after infusion with naphthalene oxide. nih.gov

Mercapturic Acids: Glutathione conjugates are further metabolized to mercapturic acids, which are then excreted in the urine. nih.gov In vivo studies in rats showed that a large percentage of an administered dose of [1-14C]-naphthalene was excreted as mercapturic acid conjugates. nih.gov However, in a study with B6C3F1 mice, mercapturic acid conjugates of naphthalene oxide were not detected in either perfusate or urine, highlighting species-specific differences. nih.gov

A study applying a liquid chromatography-tandem mass spectrometry method to urine from mice exposed to naphthalene found that glutathione-derived metabolites accounted for 60-70% of the total measured metabolites. nih.govplos.org

3 Enzymatic Regulation of Naphthalene-1-14C Metabolism (e.g., CYP Isozymes, Epoxide Hydrolase, Dihydrodiol Reductase)

The metabolism of Naphthalene-1-14C is a multi-step process regulated by a series of enzymes.

Cytochrome P450 (CYP) Isozymes: The initial and rate-limiting step is the oxidation of naphthalene to naphthalene-1,2-oxide, catalyzed by CYP monooxygenases. cdc.gov Several CYP isozymes are involved, including CYP1A1, CYP1A2, CYP2E1, and CYP2F2 in mammalian systems. cdc.govresearchgate.net In human liver microsomes, CYP1A2 is the most efficient enzyme for producing 1,2-dihydro-1,2-naphthalenediol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production. researchgate.net

Epoxide Hydrolase: This enzyme catalyzes the hydration of the reactive naphthalene-1,2-oxide to the more stable trans-1,2-dihydro-1,2-naphthalenediol. cdc.govresearchgate.net Inhibition of epoxide hydrolase leads to an increased formation of naphthols. epa.gov

Dihydrodiol Dehydrogenase: This enzyme is involved in the oxidation of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, which can then be oxidized to 1,2-naphthoquinone. cdc.gov

4 Species and Tissue-Specific Differences in Naphthalene-1-14C Biotransformation Rates and Profiles

Significant differences in the rate and profile of naphthalene metabolism exist between species and even between different tissues within the same organism. cdc.govnih.gov

For example, microsomal preparations from mouse lung metabolize naphthalene at a much higher rate than those from rat, hamster, or rhesus macaque lungs. nih.govresearchgate.net The total metabolic activity in the distal bronchiole region of mice is about 10-fold greater than in rats. nih.gov In contrast, human liver microsomes convert naphthalene to its dihydrodiol intermediate at a faster rate than mouse and rat liver microsomes. nih.gov

Tissue-specific differences are also prominent. In rodents, the distal bronchiole region of the lung shows the highest metabolic activity for naphthalene. nih.gov Studies comparing nasal and lung tissues have also revealed different metabolic rates and profiles. nih.gov For instance, the rate of formation of covalently bound metabolites in rhesus macaque nasal epithelium is similar to that in rat nasal epithelium, a target for naphthalene toxicity. nih.gov However, the formation of water-soluble metabolites in primate airways is approximately 100 times lower than what has been observed in rodents. nih.gov

5 Metabolism of Naphthalene-1-14C by Microorganisms and Lower Eukaryotic Organisms (e.g., Cyanobacteria)

Microorganisms, including bacteria and cyanobacteria, are capable of metabolizing naphthalene. The cyanobacterium Oscillatoria sp., strain JCM, oxidizes naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene, 4-hydroxy-1-tetralone, and 1-naphthol, with 1-naphthol being the major metabolite. microbiologyresearch.orgnih.gov Experiments using [14C]naphthalene showed that this organism oxidized 4.8% of the added naphthalene over a 24-hour period. microbiologyresearch.org

Studies have shown that the ability to oxidize naphthalene is widespread among various cyanobacteria and microalgae, with 1-naphthol being a common metabolite. microbiologyresearch.org In marine sediments, naphthalene undergoes more extensive mineralization under aerobic conditions compared to anaerobic conditions. nih.gov The degradation of naphthalene by a hypersaline Phormidium tenue strain resulted in the formation of microbiologyresearch.orgmicrobiologyresearch.orgnaphthoquinone and naphthalene-1,2-diol. nih.gov

Quinone Metabolites (e.g., 1,2-Naphthoquinone, 1,4-Naphthoquinone)

Species and Tissue-Specific Differences in Naphthalene-1-14C Biotransformation Rates and Profiles

Covalent Binding of Naphthalene-1-14C Derived Products to Biological Macromolecules

The metabolic activation of naphthalene results in the formation of reactive electrophilic intermediates that can covalently bind to cellular macromolecules, a process strongly correlated with its cytotoxic effects. nih.govnih.gov This binding, particularly to proteins and nucleic acids, is a critical event in the mechanism of naphthalene-induced toxicity in various tissues. nih.govnih.gov

Adduct Formation with Proteins and Nucleic Acids in Target Tissues

Reactive metabolites of naphthalene, such as epoxides and quinones, have been shown to form adducts with proteins and DNA. nih.govnih.govplos.org Studies using Naphthalene-1-14C have been instrumental in tracing the distribution and binding of these metabolites within different tissues.

In rodent models, significant levels of covalent binding of naphthalene-derived radioactivity to tissue macromolecules have been observed in the lung, liver, and kidney following intraperitoneal injection. iarc.fr The extent of this binding often correlates with the depletion of glutathione, a key molecule in the detoxification of reactive intermediates. iarc.fr

Research has demonstrated that naphthalene can form DNA adducts in vivo. In wild-type C57BL/6 mice orally exposed to 50 mg/kg of 14C-naphthalene, DNA adducts were detected in both the lung and liver. nih.gov These adducts were present from 2 to 72 hours post-exposure, with their abundance decreasing over time, indicating potential evasion of DNA repair mechanisms. nih.gov Further studies have shown dose-dependent formation of naphthalene-DNA adducts in ex vivo cultures of primate and rodent airway tissues. nih.govresearchgate.net Interestingly, primate tissues showed comparable or even higher levels of DNA adduct formation than mouse tissues, despite having a much lower rate of naphthalene metabolism. nih.gov

Protein adduct formation is also a prominent feature of naphthalene toxicity. In vitro incubations of nasal epithelium from rats and rhesus macaques with 14C-naphthalene led to the formation of numerous adducted proteins. nih.govresearchgate.net Structural proteins like actin and tubulin were identified as major targets in both species. nih.govresearchgate.net

Identification of Adducted Residues and Target Proteins

Mass spectrometry techniques have been pivotal in identifying the specific amino acid residues and proteins targeted by naphthalene's reactive metabolites. nih.govucanr.edu Studies have shown that metabolites like 1,2-naphthalene epoxide, naphthalene diol epoxide, 1,2-naphthoquinone, and 1,4-naphthoquinone can bind to cysteine, lysine (B10760008), and histidine residues on proteins. nih.govplos.org

In studies using model proteins such as actin and protein disulfide isomerase (PDI), all four of the aforementioned reactive metabolites were found to form adducts with cysteine and lysine residues. nih.gov However, only 1,2-naphthoquinone and naphthalene diol epoxide were observed to target histidine. nih.gov Cysteine-17 of actin was a common target for all four metabolites, though significant selectivity was observed for most other adducted residues. nih.gov

A number of specific adducted proteins have been identified in various experimental systems. In microsomal incubations with 14C-naphthalene, identified adducted proteins included protein disulfide isomerase precursor, ER-60 protease, alpha-actin, and cytochrome b5 reductase. nih.gov In the supernatant fractions from these incubations, protein disulfide isomerase, heat shock protein 70, and alpha-actin were key targets. nih.gov The majority of these adducted proteins are rich in sulfhydryl groups. nih.gov

The table below summarizes some of the identified protein targets of naphthalene metabolites.

| Identified Target Proteins | Experimental System | Species |

| Actin | Nasal Epithelium Incubations | Rat, Rhesus Macaque |

| Tubulin | Nasal Epithelium Incubations | Rat, Rhesus Macaque |

| Protein Disulfide Isomerase (PDI) | Microsomal Incubations | Mouse |

| ER-60 Protease | Microsomal Incubations | Mouse |

| Cytochrome b5 Reductase | Microsomal Incubations | Mouse |

| Heat Shock Protein 70 | Microsomal Incubations | Mouse |

Excretion and Elimination Kinetics of Naphthalene-1-14C and its Metabolites in Non-Human Animals

The elimination of Naphthalene-1-14C and its metabolites from the body occurs through various routes, with urine being the primary pathway. europa.euorst.edu The kinetics of this process can be influenced by the route of administration and the animal species.

Following dermal exposure in male Sprague-Dawley rats, radioactivity from 14C-naphthalene was rapidly excreted, with approximately 50% of the dose recovered in the urine within 12 hours. europa.eunih.gov An additional 20-25% was excreted between 12 and 24 hours. europa.eu The plasma elimination half-life for radioactivity was determined to be 12.8 hours. europa.eu Expired air was a secondary route of excretion, accounting for about 13.6% of the dose, though less than 0.02% was in the form of CO2. europa.eu

In rats that received an oral gavage dose of 14C-naphthalene, around 76% of the administered radioactivity was recovered in the urine within 24 hours. cdc.gov

Studies in the mussel Mytilus edulis exposed to [1-14C] naphthalene showed that the major tissues exhibited exponential depuration curves with two distinct components after a 4-hour exposure. researchgate.net The gills and kidneys were identified as active sites for the excretion of the toxicant. researchgate.net Mussels that were pre-exposed to unlabeled naphthalene demonstrated a significantly higher rate of elimination of [1-14C] naphthalene from these tissues, suggesting an enhancement of the excretion process. researchgate.net

The primary urinary metabolites in rats following dermal exposure were identified as 2,7-dihydroxynaphthalene and 1,2-dihydroxynaphthalene, with lower concentrations of 1,2-naphthoquinone, 1-naphthol, and 2-naphthol also present. europa.eunih.gov Less than 0.5% of the parent compound was found in the urine. europa.eu In mice, glutathione-derived metabolites can account for a significant portion of the total urinary metabolites. plos.org

The following table provides a summary of excretion data for Naphthalene-1-14C in different animal models.

| Animal Model | Route of Administration | Primary Excretion Route | Key Findings |

| Male Sprague-Dawley Rat | Dermal | Urine | ~50% of dose excreted in urine within 12 hours; plasma elimination half-life of 12.8 hours. europa.eunih.gov |

| Rat | Oral (gavage) | Urine | ~76% of dose excreted in urine within 24 hours. cdc.gov |

| Mussel (Mytilus edulis) | Aqueous Exposure | Gills and Kidneys | Exponential depuration from tissues; pre-exposure enhances elimination rate. researchgate.net |

Advanced Analytical and Tracer Methodologies for Naphthalene 1 14c Research

Application of Radiotracer Techniques for Quantitative and Qualitative Analysis

Radiotracer techniques are fundamental in studying the fate of Naphthalene-1-14C, a carbon-14 (B1195169) labeled version of naphthalene (B1677914). These methods leverage the radioactivity of 14C to detect and quantify the compound and its breakdown products with high sensitivity.

Liquid Scintillation Counting for Naphthalene-1-14C Quantification

Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the amount of Naphthalene-1-14C in a sample. asm.orgnih.gov In this method, the sample containing Naphthalene-1-14C is mixed with a scintillation cocktail. The beta particles emitted by the 14C isotope excite the solvent molecules in the cocktail, which in turn transfer this energy to scintillator molecules. These excited scintillator molecules then emit photons of light, which are detected by photomultiplier tubes in a liquid scintillation counter. The rate of these light flashes is proportional to the amount of Naphthalene-1-14C present in the sample. iaea.orgdundee.ac.uknm.gov

The choice of scintillation cocktail is crucial for accurate quantification. Early cocktails often used solvents like dioxane, but its toxicity and potential for quenching (reduction in counting efficiency) have led to the use of alternatives like toluene (B28343) and di-isopropylnaphthalene. nm.govresearchgate.net The efficiency of LSC can be affected by various factors, including the presence of quenching agents that interfere with the light emission process. Therefore, proper sample preparation and the use of appropriate standards are essential for obtaining reliable quantitative data. iaea.orgdundee.ac.uk

Table 1: Key Aspects of Liquid Scintillation Counting for Naphthalene-1-14C

| Feature | Description |

|---|---|

| Principle | Detection of beta particles from 14C decay via light emission from a scintillation cocktail. |

| Application | Quantitative analysis of Naphthalene-1-14C in various matrices. asm.org |

| Key Components | Liquid scintillation counter, scintillation cocktail (solvent and scintillator). iaea.org |

| Common Solvents | Toluene, di-isopropylnaphthalene. nm.govresearchgate.net |

| Challenges | Quenching, which can reduce counting efficiency. dundee.ac.uk |

Radio-High Performance Liquid Chromatography (Radio-HPLC) for Metabolite Separation and Detection

Radio-High Performance Liquid Chromatography (Radio-HPLC) is a powerful technique that combines the separation capabilities of HPLC with the sensitivity of radioactivity detection. tandfonline.comberthold.com This method is invaluable for separating and quantifying Naphthalene-1-14C and its various metabolites in complex biological and environmental samples. nih.gov In a typical Radio-HPLC setup, the sample is first separated by an HPLC system. The eluent from the HPLC column then passes through a radioactivity detector, which measures the 14C activity in real-time. tandfonline.comberthold.com

This technique allows researchers to create a radiochromatogram, where each peak corresponds to a specific radiolabeled compound. By comparing the retention times of the peaks with those of known standards, individual metabolites can be identified. The area under each peak is proportional to the amount of the respective 14C-labeled compound, enabling quantitative analysis. oup.comresearchgate.net Radio-HPLC has been instrumental in metabolic profiling studies, helping to elucidate the biotransformation pathways of naphthalene. nih.gov The development of online systems that couple HPLC with both a radioactivity detector and a mass spectrometer (LC-MS) has further enhanced the capabilities for metabolite identification.

Radio-Gas Chromatography (Radio-GC) for Volatile Naphthalene-1-14C Analysis

Radio-Gas Chromatography (Radio-GC) is the method of choice for analyzing volatile compounds like Naphthalene-1-14C and its more volatile metabolites. taylorfrancis.com This technique couples a gas chromatograph with a radioactivity detector. nih.gov The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they pass through a radioactivity detector that quantifies the 14C present. tandfonline.com

Radio-GC is particularly useful for studying the fate of Naphthalene-1-14C in processes like combustion or in environmental samples where volatile organic compounds are of interest. tandfonline.com It provides both qualitative and quantitative information, allowing for the identification and measurement of specific volatile 14C-labeled compounds. The technique has been established for decades and remains a vital tool in radiotracer studies of volatile substances. taylorfrancis.com

Thin-Layer Chromatography (TLC) in Metabolic Profiling and Product Isolation

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the separation and preliminary identification of Naphthalene-1-14C metabolites. nih.gov In this method, a sample is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a plate. The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. researchgate.net

For radiolabeled compounds, the separated spots can be visualized using autoradiography, where the TLC plate is exposed to X-ray film, or by scraping the spots and quantifying the radioactivity using LSC. researchgate.net TLC is particularly useful for the initial screening of metabolic profiles and for isolating specific metabolites for further analysis by other techniques like mass spectrometry. nih.govphcog.com It has been successfully employed to separate and identify various naphthalene metabolites in biological and environmental samples. researchgate.netresearchgate.net

Integration with Mass Spectrometry and Chromatographic Systems

The integration of radiotracer techniques with mass spectrometry and advanced chromatographic systems provides a comprehensive approach to the study of Naphthalene-1-14C. This combination allows for not only the detection and quantification of the radiolabel but also the definitive identification of the chemical structures of the parent compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Naphthalene-1-14C and Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net This method is highly effective for the analysis of Naphthalene-1-14C and its metabolites, particularly those that are volatile or can be derivatized to become volatile. wiley.compublisso.de

In a GC-MS system, the sample is first separated by the GC component. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification. mdpi.com When analyzing Naphthalene-1-14C, the presence of the 14C isotope can be confirmed by the characteristic mass-to-charge ratio of the molecular ion and its fragments.

GC-MS has been widely used to identify and quantify naphthalene and its metabolites in various matrices, including environmental samples and biological fluids. researchgate.netoup.comasm.org For instance, it has been used to detect naphthalene metabolites like 1-naphthol (B170400) and 2-naphthol (B1666908) in urine as biomarkers of exposure. wiley.compublisso.denih.gov The sensitivity and specificity of GC-MS make it an indispensable tool in Naphthalene-1-14C research.

Table 2: Research Findings on Naphthalene-1-14C Metabolites using GC-MS

| Study Focus | Identified Metabolites | Reference |

|---|---|---|

| Naphthalene mineralization in environmental microcosms | cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, catechol | asm.org |

| Naphthalene metabolism in aquifer-derived enrichments | Naphthalenol | oup.com |

| Occupational exposure monitoring | 1-naphthol, 2-naphthol | wiley.com |

High Performance Liquid Chromatography (HPLC) for Naphthalene-1-14C and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Naphthalene-1-14C and its diverse metabolites in complex biological and environmental matrices. wikipedia.orgopenaccessjournals.com The method's high resolution and sensitivity are critical for distinguishing the parent compound from structurally similar metabolic products. openaccessjournals.com In Naphthalene-1-14C research, HPLC systems are typically equipped with a standard UV detector and a radioactivity detector (or by collecting fractions for liquid scintillation counting) to specifically trace the path of the 14C label through metabolic conversion. asm.org

Research studies employ reversed-phase HPLC, most commonly utilizing a C18 column. asm.orgnih.govnih.gov Separation is achieved by using a mobile phase gradient, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve peak shape. asm.orgnih.gov For instance, analysis of [14C]naphthalene extracts from environmental microcosms used a methanol-water linear gradient (50% to 100%) to separate the parent compound from metabolites like catechol and naphthalene dihydrodiol. asm.org In another application, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used to separate protein adducts of naphthalene metabolites. nih.gov

The effluent from the HPLC column can be monitored at a specific wavelength (e.g., 254 nm) for naphthalene and its aromatic metabolites, while the radiochemical detector quantifies the 14C-labeled compounds. asm.org This dual-detection approach allows for the precise correlation of chromatographic peaks with radioactivity, confirming their origin from the administered Naphthalene-1-14C. This has been instrumental in identifying a wide array of metabolites in various studies, including sulfate (B86663) and glucuronic acid conjugates, dihydrodiols, and mercapturic acid pathway products. nih.gov

Table 1: Examples of HPLC Conditions for Naphthalene-1-14C and Metabolite Analysis

| Parameter | Study 1: Environmental Metabolites asm.org | Study 2: Naphthols in Brine nih.gov | Study 3: Protein Adducts nih.gov | Study 4: Liver Perfusate nih.gov |

|---|---|---|---|---|

| Column | C18 Ultrasphere ODS (5 µm, 4.6 x 250 mm) | Synergi Hydro-RP (4 µm, 4.6 x 150 mm) | Waters Symmetry C18 (1 x 50 mm) | Not Specified |

| Mobile Phase | Methanol/Water | Acetonitrile/Water (50% v/v) | A: 0.1% FA/H₂O B: 0.1% FA/Acetonitrile | A: Neutral (hydrophobic column) B: Acidic (hydrophobic column) | | Gradient | Linear gradient (50-100% Methanol) | Isocratic | Linear gradient (5-50% B) | Stepwise elution | | Flow Rate | 1.0 mL/min | 1.5 - 2.0 mL/min | 200 µL/min | Not Specified | | Detection | UV (254 nm) & Liquid Scintillation Counting | Fluorescence | Mass Spectrometry | Liquid Scintillation Counting | | Identified Analytes | Naphthalene, Catechol, Naphthalene dihydrodiol | Naphthalene, 1-Naphthol, 2-Naphthol | Cys, Lys, His adducts | Sulfate conjugates, Dihydrodiol, Glucuronic acid conjugates |

Sample Preparation Techniques for Naphthalene-1-14C Analysis in Complex Matrices

Effective sample preparation is crucial for accurate analysis of Naphthalene-1-14C, as it involves isolating the analyte from interfering components in complex samples like tissues, fluids, or environmental media. chromatographyonline.com Techniques such as Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used to concentrate the analyte and purify the sample prior to instrumental analysis. chromatographyonline.com

Solid-Phase Extraction (SPE) Methods for Sample Concentration and Purification

Solid-Phase Extraction (SPE) is a robust technique used to isolate Naphthalene-1-14C and its metabolites from liquid samples, particularly from complex aqueous matrices. nih.govchromatographyonline.com It offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing the formation of emulsions, and allowing for greater selectivity. norlab.com The general SPE process involves four key steps: conditioning the sorbent, loading the sample (retention of analyte), rinsing away interferences, and eluting the purified analyte. scpscience.com

For naphthalene analysis, C18-bonded silica is a commonly used sorbent due to its hydrophobic nature, which effectively retains the nonpolar naphthalene molecule and related metabolites. nih.govnorlab.com In one method developed for analyzing naphthalene and naphthols in saline brines, a Discovery-C18 SPE cartridge was found to be the most effective for concentrating the analytes. nih.gov The sample is passed through the conditioned cartridge, where the naphthalene compounds are adsorbed. After washing the cartridge to remove salts and other polar impurities, the retained analytes are eluted with a small volume of an organic solvent, such as ethanol. nih.gov This procedure not only cleans up the sample but also concentrates the analytes, thereby improving the detection limits of the subsequent HPLC analysis. nih.govchromatographyonline.com The selection of appropriate sorbents and elution solvents is critical and often tailored to the specific matrix and target analytes. scpscience.com

Table 2: Solid-Phase Extraction (SPE) Protocol for Naphthalene Analysis

| Step | Description | Purpose | Key Materials nih.gov |

|---|---|---|---|

| 1. Conditioning | The SPE cartridge is rinsed with an organic solvent (e.g., ethanol) followed by purified water. | To activate the sorbent and ensure reproducible retention. | Discovery-C18 Cartridge, Ethanol, Water |

| 2. Loading/Retention | The aqueous sample containing Naphthalene-1-14C is passed through the cartridge. | Analyte and related hydrophobic compounds adsorb to the C18 sorbent. | Aqueous sample matrix (e.g., brine, urine) |

| 3. Rinsing | The cartridge is washed with a weak solvent (e.g., water) to remove hydrophilic interferences. | To eliminate matrix components (like salts) that are not retained. | Purified Water |

| 4. Elution | A strong organic solvent (e.g., ethanol) is passed through the cartridge to desorb the analyte. | To recover the concentrated and purified analyte in a small volume. | Ethanol |

Solid-Phase Microextraction (SPME) for Volatile Naphthalene-1-14C in Environmental Samples

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique ideal for analyzing volatile and semi-volatile compounds like Naphthalene-1-14C in environmental samples. buffalostate.edu SPME integrates sampling, extraction, and concentration into a single step using a fused-silica fiber coated with a polymeric stationary phase. chromatographyonline.com For volatile analytes in solid or liquid samples (e.g., soil, water), the headspace (HS) mode is particularly effective. chromatographyonline.comresearchgate.net In HS-SPME, the fiber is exposed to the vapor phase above the sample, where volatile compounds partition onto the fiber coating. buffalostate.edu

The efficiency of the extraction depends on several parameters, including the fiber coating material, extraction temperature, and time. researchgate.net For instance, a study on naphthalene quantification in soil found that an extraction temperature of 80°C provided the greatest accuracy. researchgate.net After an optimized equilibration period, the fiber is retracted and transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. chromatographyonline.com This technique is highly sensitive and has been successfully applied to detect naphthalene in air, water, and soil, as well as for identifying off-gassing from various materials. researchgate.netresearchgate.netfree.fr The ability to directly couple SPME with GC-MS makes it a powerful tool for rapid field sampling and analysis of volatile Naphthalene-1-14C. free.fr

Table 3: Optimized Parameters for Headspace SPME of Naphthalene

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Technique | Headspace (HS) SPME | Minimizes matrix effects, suitable for volatile analytes in solid/liquid samples. | chromatographyonline.comresearchgate.net |

| Extraction Temp. | 80 °C | Increases analyte volatility, enhancing partitioning into the headspace and onto the fiber. | researchgate.net |

| Equilibration Time | 6 - 8 hours (for soil) | Allows the analyte concentration to reach equilibrium between the sample, headspace, and fiber. | researchgate.net |

| Agitation | Variable (optimized per matrix) | Speeds up mass transfer and achievement of equilibrium. | cabidigitallibrary.org |

| Salt Addition | Saturated KCl (for aqueous) | Increases the ionic strength of the sample, "salting out" the analyte into the headspace. | cabidigitallibrary.org |

| Analysis | Gas Chromatography (GC) | The fiber is thermally desorbed directly in the GC inlet for separation and detection. | researchgate.netresearchgate.net |

Imaging and Autoradiographic Techniques for Distribution Studies (e.g., Phosphor Imaging)

Visualizing the distribution of Naphthalene-1-14C and its metabolites within an organism or tissue is critical for understanding its mechanism of action. Autoradiography and phosphor imaging are powerful techniques used to map the location of radiolabeled compounds in biological samples. researchgate.netresearchgate.net These methods are often applied to whole-body cryosections or to separated proteins and metabolites on gels or chromatography plates. researchgate.netnih.govresearchgate.net

Traditional autoradiography involves placing a sample in direct contact with X-ray film. The beta particles emitted by the 14C isotope expose the film, creating a latent image that, when developed, reveals the spatial distribution of the radiolabel. This technique has been used to detect 14C-naphthalene metabolites on thin-layer chromatography (TLC) plates and in tissue extracts. researchgate.netoregonstate.eduasm.org

More recently, storage phosphor imaging has become a preferred alternative to film-based autoradiography. nih.govazurebiosystems.com In this method, a storage phosphor screen is exposed to the 14C-containing sample. The screen's crystals absorb the energy from the beta emissions. azurebiosystems.com The screen is then scanned with a laser, which stimulates the release of the stored energy as light. This emitted light is detected by a photomultiplier tube (PMT) to generate a high-resolution digital image. azurebiosystems.com Phosphor imaging offers several advantages over X-ray film, including a much wider linear dynamic range (over 5 orders of magnitude), higher sensitivity, and shorter exposure times. azurebiosystems.com This makes it particularly valuable for quantitative analysis. azurebiosystems.com In naphthalene research, phosphor imaging is frequently used to visualize 14C-labeled proteins that have formed adducts with reactive metabolites, after the proteins have been separated by two-dimensional gel electrophoresis. researchgate.netnih.gov

Table 4: Comparison of Autoradiography and Phosphor Imaging for 14C Detection

| Feature | Film Autoradiography | Phosphor Imaging |

|---|---|---|

| Principle | Direct exposure of photographic film by beta particles. | Energy from beta particles is stored in a phosphor screen and released as light upon laser stimulation. azurebiosystems.com |

| Output | Analog image on X-ray film. | Digital image file. azurebiosystems.com |

| Dynamic Range | Narrow, prone to saturation. | Wide linear dynamic range (>10⁵). azurebiosystems.com |

| Sensitivity | Lower. | Higher. azurebiosystems.com |

| Quantification | Difficult, non-linear response. | Excellent for quantitative analysis due to linear response. azurebiosystems.com |

| Exposure Time | Long (days to weeks). | Shorter (hours to days). |

| Application | Visualizing 14C-metabolites on TLC plates. researchgate.netasm.org | Visualizing 14C-protein adducts on 2D gels; Whole-body autoradiography. researchgate.netresearchgate.net |

Modified 14C Most-Probable-Number Method for Microbial Degradation Studies

The Most-Probable-Number (MPN) method is a statistical approach used to estimate the concentration of viable microorganisms in a sample. When combined with a 14C-labeled substrate, the 14C-MPN method can specifically enumerate microorganisms capable of degrading a particular compound, such as naphthalene. The standard method, however, is not well-suited for substrates that are volatile and have low water solubility, as the compound can be lost from the culture medium through evaporation before microbial degradation can occur. nih.govresearchgate.net

To overcome this limitation, a modified 14C-MPN method was developed specifically for volatile and nonpolar substrates like Naphthalene-1-14C. nih.govasm.org The key innovation in this modified procedure is the method of substrate delivery. Instead of being added directly to the liquid medium, the Naphthalene-1-14C is first sorbed onto a solid support, such as a filter paper disk. nih.govresearchgate.netnih.gov This disk is then submerged into the minimal medium which has been inoculated with serial dilutions of an environmental sample (e.g., soil or water). nih.gov

This approach effectively reduces the volatilization of the naphthalene from the aqueous phase while ensuring it remains bioavailable for the microorganisms in the medium. nih.govresearchgate.net The degradation is quantified by trapping the 14CO₂ produced from the mineralization of the Naphthalene-1-14C. The presence of radioactivity in the CO₂ trap above a background threshold indicates positive degradation. By observing the pattern of positive results across the serial dilutions, the most probable number of naphthalene-degrading microorganisms in the original sample can be calculated using standard MPN statistical tables. asm.org

Table 5: Steps of the Modified 14C-MPN Method for Naphthalene-1-14C

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1. Substrate Preparation | Naphthalene-1-14C is dissolved in a volatile solvent and applied to a sterile filter paper disk. The solvent is allowed to evaporate. | To sorb the volatile substrate onto a solid carrier. | nih.govresearchgate.net |

| 2. Inoculation | Serial dilutions of the environmental sample are prepared in a minimal salts medium. | To create a gradient of microbial concentration for statistical analysis. | asm.org |

| 3. Incubation | The Naphthalene-1-14C-laden filter paper disk is submerged into each inoculated dilution vial, which is then sealed with a CO₂ trap. | To expose microorganisms to the substrate while minimizing evaporative loss. | nih.govasm.org |

| 4. Mineralization Assay | After incubation, the CO₂ trapping solution (e.g., KOH) is collected and analyzed for radioactivity via liquid scintillation counting. | To quantify the amount of Naphthalene-1-14C mineralized to ¹⁴CO₂. | asm.org |

| 5. Enumeration | The number of positive tubes (those showing ¹⁴CO₂ production) at each dilution is recorded. | To determine the MPN of naphthalene-degrading microbes using statistical tables. | asm.orgnih.gov |

Research Applications and Implications of Naphthalene 1 14c Studies

Elucidating Environmental Cycles and Comprehensive Fate of Naphthalene (B1677914)

The use of Naphthalene-1-14C is fundamental to mapping the environmental fate of naphthalene, a widespread contaminant originating from sources like petroleum products and incomplete combustion. wur.nlnih.gov The radiolabel allows scientists to quantify the distribution of naphthalene into various environmental compartments and its ultimate breakdown into simpler molecules like carbon dioxide (CO₂).

Studies using ¹⁴C-labeled naphthalene have demonstrated that its degradation varies significantly based on environmental conditions. In marine sediments, for instance, naphthalene undergoes much more extensive mineralization to ¹⁴CO₂ under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions. One study found that after five weeks, 31.6% of the applied ¹⁴C-naphthalene was mineralized in aerobic sediment, whereas only 5% was mineralized in anaerobic sediment. tandfonline.com Similarly, under denitrifying conditions in flooded soil, about 90% of the total naphthalene was mineralized to CO₂ within 50 days when present at concentrations near its water solubility limit. nih.gov

The physical and chemical properties of the environment, such as soil organic content and water table fluctuations, also play a critical role. Research has shown that naphthalene desorption from soil can be highly irreversible and decreases as soil organic content rises, which in turn affects its availability for microbial breakdown. nih.gov In microcosms simulating a water table fluctuation zone, lowering the water table nearly doubled the mineralization rates of ¹⁴C-naphthalene. sciepub.com